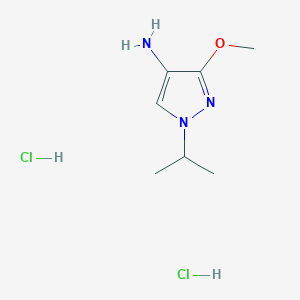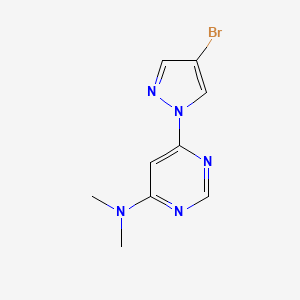![molecular formula C17H18N6OS B2956612 2-{[4-氨基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(2-乙基苯基)乙酰胺 CAS No. 880801-61-6](/img/structure/B2956612.png)
2-{[4-氨基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(2-乙基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to introduce each functional group and the conditions under which these reactions are carried out .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, for example, would add a degree of rigidity to the molecule, while the various functional groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the amine group could act as a base or nucleophile, the sulfanyl group could undergo oxidation, and the acetamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and acetamide could make the compound soluble in polar solvents .科学研究应用
抗菌和抗肿瘤应用
- 一系列化合物,包括具有 1,2,4-三唑环系的化合物,展示了广泛的药学活性。它们已被合成并评估了其体外抗菌、抗真菌和抗结核活性。这些化合物中存在 1,2,4-三唑环系与各种生物活性有关,例如抗炎、镇痛、抗菌、抗真菌、抗结核、抗病毒、抗肿瘤、抗惊厥和抗抑郁作用 (MahyavanshiJyotindra、ParmarKokila 和 MahatoAnil,2011)。
合成和结构解析
- 与“2-{[4-氨基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}-N-(2-乙基苯基)乙酰胺”相关的化合物的合成过程涉及缩合反应,并已使用 H1NMR、质谱、红外光谱和元素分析等技术对其进行了彻底表征。这些方法证实了合成化合物的结构,这对于它们提出的生物活性至关重要 (MahyavanshiJyotindra、ParmarKokila 和 MahatoAnil,2011)。
杀虫活性
- 合成了包含噻二唑部分的新型杂环化合物,并评估了它们对棉叶虫斜纹夜蛾的杀虫活性。这展示了此类化合物在农业应用中保护农作物免受害虫侵害的潜力 (Fadda、Salam、Tawfik、Anwar 和 Etman,2017)。
配位配合物和抗氧化活性
- 吡唑-乙酰胺衍生物已被合成并用于构建新型 Co(II) 和 Cu(II) 配位配合物。对这些配合物(包括它们的氢键和自组装过程)的研究显示出显着的抗氧化活性,表明它们在药理学应用中的潜力 (Chkirate、Fettach、Karrouchi、Sebbar、Essassi、Mague、Radi、El Abbes Faouzi、Adarsh 和 Garcia,2019)。
作用机制
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in Parkinson’s disease (PD). α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound interacts with α-syn to inhibit its aggregation . Aggregation of α-syn into amyloid fibrils leads to the formation of neuronal pathological inclusions, both in the neuron soma and in axons . By inhibiting this process, the compound can prevent the cytotoxic effects associated with α-syn aggregation .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In the misfolded state, α-syn aggregates into amyloid fibrils, causing cytotoxicity through various mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . The compound inhibits this aggregation process, thereby mitigating these cytotoxic effects .
Result of Action
The compound has been shown to prevent MPTP-induced bradykinesia and affect the levels of PD markers after the administration of the same neurotoxin . It also slightly reduces α-syn aggregation , which could potentially slow down the progression of PD.
安全和危害
未来方向
生化分析
Biochemical Properties
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites. The interaction with kinases can modulate signaling pathways, while inhibition of proteases can prevent the degradation of specific proteins . Additionally, the compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to target biomolecules.
Cellular Effects
The effects of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in cell proliferation, apoptosis, and differentiation . Moreover, the compound can modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding can involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound can also interact with DNA and RNA, influencing gene expression by acting as a transcriptional regulator . These interactions can lead to changes in the synthesis of proteins and other biomolecules, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and effects of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative environments . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide vary with dosage. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical modulation, and exceeding this dose can lead to toxicity.
属性
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-2-12-5-3-4-6-14(12)20-15(24)11-25-17-22-21-16(23(17)18)13-7-9-19-10-8-13/h3-10H,2,11,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBBEINRJMGMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
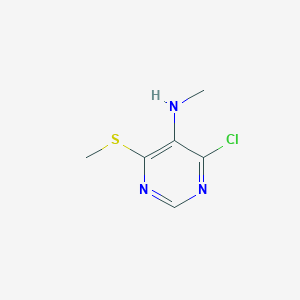
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2956533.png)
![1,4-Dioxaspiro[5.5]undecan-9-one](/img/structure/B2956534.png)

![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2956538.png)
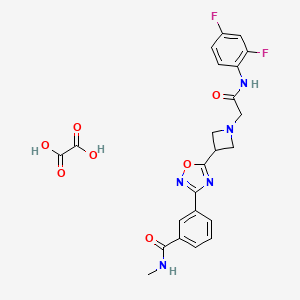
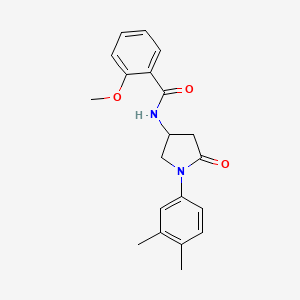

![N-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-4-fluorobenzenesulfonamide](/img/structure/B2956544.png)
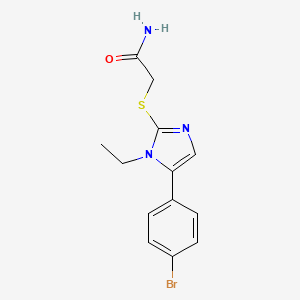
![4-[[(2-methoxyphenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2956546.png)
